An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-iodobenzonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-iodobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-iodobenzonitrile (CAS No. 1261776-03-7), a halogenated aromatic building block of significant interest in medicinal chemistry and materials science.[1] The strategic placement of bromo, iodo, and nitrile functionalities on the benzene scaffold makes this compound a versatile intermediate for constructing complex molecular architectures through sequential and site-selective cross-coupling reactions.[2][3] This document details a robust synthetic pathway via the Sandmeyer reaction, offers in-depth protocols for structural characterization using modern spectroscopic techniques, and discusses safety considerations and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.
Introduction and Significance
2-Bromo-4-iodobenzonitrile is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. This unique arrangement provides a powerful platform for synthetic chemists. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for a stepwise and controlled elaboration of the molecular structure. This capability is highly valuable in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials like those used in organic electronics.[4]
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key coordinating group in biologically active molecules. The combination of these features makes 2-Bromo-4-iodobenzonitrile a high-value intermediate for creating diverse libraries of complex compounds for screening and development.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 1261776-03-7 | [1] |
| Molecular Formula | C₇H₃BrIN | [1][5] |
| Molecular Weight | 307.92 g/mol | |
| Appearance | Tan solid (Predicted) | [6] |
| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [6] |
| Density | 2.31 ± 0.1 g/cm³ (Predicted) | [6] |
| InChIKey | ALJPGCHHLIOAHE-UHFFFAOYSA-N | [1] |
Synthesis via Sandmeyer Reaction
The most logical and widely applicable method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[7][8] This reaction provides a reliable pathway to install a bromine atom onto the aromatic ring by converting a primary amino group into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[9]
Retrosynthetic Rationale
The synthesis of 2-Bromo-4-iodobenzonitrile can be efficiently achieved from the readily available precursor, 2-Amino-4-iodobenzonitrile. The amino group serves as a handle for the Sandmeyer reaction, allowing for its clean conversion to the desired bromo substituent without disturbing the iodo and nitrile groups already in place.
Reaction Mechanism
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][9] The key steps are:
-
Diazotization: The primary aromatic amine (2-Amino-4-iodobenzonitrile) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product (2-Bromo-4-iodobenzonitrile) and regenerating the copper(I) catalyst.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-iodobenzonitrile.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-iodobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aq.)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-4-iodobenzonitrile (1 equivalent) in 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.[10]
-
Stir the mixture vigorously for 30-45 minutes at 0-5 °C. Completion of diazotization can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[10]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.[10]
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[11]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-Bromo-4-iodobenzonitrile.
-
Comprehensive Characterization
Confirming the identity and purity of the synthesized 2-Bromo-4-iodobenzonitrile is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Characterization Workflow Diagram
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[12]
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern will lead to a distinct set of multiplicities (e.g., doublet, doublet of doublets). The coupling constants (J-values) will be informative in confirming the relative positions of the protons.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: four for the quaternary carbons (C-Br, C-I, C-CN, and the carbon of the CN group) and three for the carbons bearing hydrogen atoms. The chemical shift of the nitrile carbon is expected around 115-120 ppm.[13]
Table of Predicted NMR Data (Note: Exact shifts can vary based on solvent and instrument. Data for similar structures like 2-bromobenzonitrile and 4-iodobenzonitrile are used for prediction.)[14][15]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H NMR | 7.2 - 8.0 | d, dd |
| ¹³C NMR | 90 - 140 (Aromatic), ~117 (CN) | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Sample Preparation: A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[13]
-
Expected Peaks: The IR spectrum provides a molecular "fingerprint." The most diagnostic peak for 2-Bromo-4-iodobenzonitrile is the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration.
Table of Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | ~2220 - 2240 | Strong, Sharp |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium to Weak |
| C-Br / C-I Stretch | < 1000 (Fingerprint Region) | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.
-
Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.[13]
-
Molecular Ion Peak (M⁺): The key feature to observe is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[16] This isotopic signature is a definitive confirmation of the presence of one bromine atom. The m/z values will be approximately 307 and 309.
Applications in Research and Drug Development
2-Bromo-4-iodobenzonitrile is not an end product but a versatile intermediate. Its value lies in its capacity to serve as a scaffold for building more complex molecules.
-
Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing potential drug candidates.[4] The bromo and iodo groups can be selectively replaced via cross-coupling reactions to introduce different organic fragments, enabling the exploration of a large chemical space for structure-activity relationship (SAR) studies.[3]
-
Materials Science: In materials science, halogenated aromatic compounds are precursors for organic semiconductors, liquid crystals, and polymers with tailored electronic properties.[2][4] The ability to functionalize the molecule at two distinct positions is highly advantageous for creating conjugated polymers and other advanced materials.[17]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 2-Bromo-4-iodobenzonitrile is not widely available, data from analogous halogenated benzonitriles suggests that appropriate precautions must be taken.[18]
-
Hazard Classification (Assumed): Based on similar compounds, 2-Bromo-4-iodobenzonitrile should be treated as harmful if swallowed, toxic in contact with skin, and an irritant to the skin and eyes.[19][20][21]
-
Handling:
-
Storage:
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